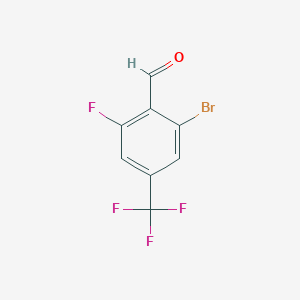

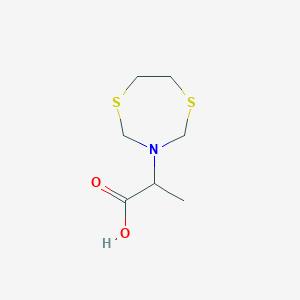

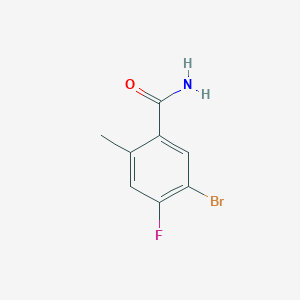

![molecular formula C14H19BrS2 B1384034 2-Bromo-5-octylthieno[3,2-b]thiophene CAS No. 1398397-74-4](/img/structure/B1384034.png)

2-Bromo-5-octylthieno[3,2-b]thiophene

Overview

Description

“2-Bromo-5-octylthieno[3,2-b]thiophene” is a type of thiophene derivative. Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

The synthesis of thiophene derivatives involves various strategies. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . Another method involves the use of a bis(alkoxo)palladium complex for an efficient phosphine-free direct C-H arylation of thiophenes at C2 .Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions. For example, a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S8) or EtOCS2K provides a variety of substituted thiophenes in good yields .Scientific Research Applications

-

Medicinal Chemistry

- Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry .

- They have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

- For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .

-

Material Science

- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

-

Pharmaceutical Applications

-

Optoelectronic Properties

- Thienothiophenes can drastically alter or improve the fundamental properties of organic, π-conjugated materials when included into a molecular architecture .

- They have many applications including optoelectronic properties .

- They are used in semiconductors, solar cells, organic field effect transistors, electroluminiscents etc .

-

Synthesis of Conjugated Polymers

- Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties .

- They have made them a center of attention for the past few decades and many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications .

- Nickel- and palladium-based protocols are the main focus of this account .

-

Corrosion Inhibitors

-

Organic Electronics

- Dithieno[3,2-b:2′,3′-d]thiophene (DTT), a thiophene-fused molecule, has attracted a tremendous attention of the researchers worldwide due to their potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .

- This is because of their higher charge mobility, extended π-conjugation, and better tuning of band gaps .

-

Functional Supramolecular Chemistry

-

Organometallic Polycondensation Strategies

- Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties .

- This review aims to highlight the recent findings in design and synthesis of novel thiophene-based conjugated polymers for optical and electronic devices using organometallic polycondensation strategies .

- Nickel- and palladium-based protocols are the main focus of this account .

-

Direct Arylation Polymerization (DArP) Protocol

- DArP is a cost-effective and green method as it circumvents the need for the synthesis of arylene diboronic acid/diboronic ester and distannyl arylenes using toxic precursors .

- DArP also puts off the need to preactivate the C–H bonds, hence, presenting a facile route to synthesize polymers with controlled molecular weight, low polydispersity index, high regioregularity and tunable optoelectronic properties using palladium-based catalytic systems .

Future Directions

Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . This suggests that “2-Bromo-5-octylthieno[3,2-b]thiophene” and similar compounds may have potential applications in the field of organic electronics and optoelectronics .

properties

IUPAC Name |

5-bromo-2-octylthieno[3,2-b]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrS2/c1-2-3-4-5-6-7-8-11-9-12-13(16-11)10-14(15)17-12/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPWNVLPMHMUGTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC2=C(S1)C=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-octylthieno[3,2-b]thiophene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate](/img/structure/B1383966.png)

![Tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B1383967.png)

![2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1383971.png)